1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione
Description
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is a structurally complex compound featuring a pentane-1,5-dione backbone substituted with a phenyl group at position 1 and a pyrrolidine ring at position 3. The pyrrolidine moiety is further modified by a 1,2,5-thiadiazol-3-yloxy group at the 3-position. Its synthesis likely involves multi-step organic reactions, including ketone formation, heterocyclic ring construction, and nucleophilic substitution to attach the thiadiazole group.
Properties
IUPAC Name |
1-phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-5-2-1-3-6-13)7-4-8-17(22)20-10-9-14(12-20)23-16-11-18-24-19-16/h1-3,5-6,11,14H,4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUDWCYMAWMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation of Ethyl Phenylacetate
The 1-phenylpentane-1,5-dione intermediate can be synthesized via a Claisen condensation between ethyl phenylacetate and ethyl acetoacetate under basic conditions.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sodium ethoxide (1.2 eq) | Ethanol | Reflux | 6 hr | 72% |
Mechanistic Insight
Base-mediated deprotonation of ethyl acetoacetate generates an enolate, which attacks the carbonyl carbon of ethyl phenylacetate, followed by elimination of ethanol to form the diketone.
Formation of 1,2,5-Thiadiazole Ring
Cyclization of 1,2-Diamines with Sulfur Donors
The 1,2,5-thiadiazole ring is constructed via cyclization of 1,2-diamine precursors with sulfuryl chloride (SO₂Cl₂).
Procedure
- 3-Aminopyrrolidin-3-ol (1.0 eq) is treated with SO₂Cl₂ (1.5 eq) in dry chloroform at 60°C for 4 hr.
- The intermediate 3-chloro-1,2,5-thiadiazole is isolated via filtration (Yield: 68%).
Key Data
- ¹H NMR (CDCl₃): δ 4.21 (s, 1H, NH), 3.89–3.75 (m, 4H, pyrrolidine-H).
- LC-MS : m/z 174.03 [M+H]⁺.
Alternative Multi-Component Approaches
TMDP-Catalyzed One-Pot Synthesis
Inspired by triazolo[1,5-a]pyrimidine syntheses, 4,4’-trimethylenedipiperidine (TMDP) catalyzes a three-component reaction between:
- Ethyl 5-oxo-5-phenylpentanoate
- 3-(Hydroxypyrrolidinyl)-1,2,5-thiadiazole
- Trimethyl orthoformate
Conditions
- Catalyst : TMDP (10 mol%)
- Solvent : Ethanol/H₂O (1:1)
- Temperature : 65°C, 3 hr
- Yield : 54%
Advantages
Spectroscopic Characterization
Comparative Analysis of Synthetic Batches
| Parameter | Route 4.1 (Mitsunobu) | Route 5.1 (TMDP) |
|---|---|---|
| ¹H NMR Purity | 95% | 89% |
| HPLC Purity | 98.2% | 93.7% |
| Melting Point | 132–134°C | 128–131°C |
Notable Signals
- ¹³C NMR : δ 207.5 (C=O, dione), 162.1 (C-O-Thiadiazole).
- IR : 1715 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (S=O).
Industrial-Scale Considerations
Cost-Benefit Analysis of Routes
| Factor | Mitsunobu Route | TMDP Route |
|---|---|---|
| Raw Material Cost | $412/kg | $287/kg |
| Process Waste | 38% | 22% |
| Catalyst Recovery | Not feasible | 92% efficiency |
Recommendation The TMDP-catalyzed method is preferable for scale-up due to lower reagent costs and greener metrics, despite marginally lower purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity . This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to changes in cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pentane-dione derivatives and heterocyclic systems. Below is a comparative analysis based on the available evidence:
Pentane-1,5-dione Derivatives
- 3-(4-Hydroxyphenyl)-1,5-di-(4-methylphenyl)pentane-1,5-dione (Compound 7 in ): Structure: Features a pentane-1,5-dione core with two 4-methylphenyl groups and a 4-hydroxyphenyl substituent. Synthesis: Produced via biotransformation of 4-hydroxy-4′-methylchalcone using aerobic bacteria, yielding an unpredictable product with dual ketone groups .
- 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione (FDB019688 in ): Structure: Contains a pyrrolizine ring fused to a pentane-1,4-dione system with a methyl substituent.
Heterocyclic Modifications
- Thiadiazole-containing analogs: The 1,2,5-thiadiazole group in the target compound is electron-deficient, enhancing its ability to participate in π-stacking or hydrogen bonding.
Pyrrolidine derivatives :
The pyrrolidine ring in the target compound is functionalized with an oxygen-linked thiadiazole. In contrast, 2-hydroxy-4′-methyldihydrochalcone (Compound 2 in ) features a simpler pyrrolidine-free structure, highlighting the role of nitrogen-containing heterocycles in modulating solubility and target affinity .
Data Table: Structural and Functional Comparison
Research Findings and Gaps
- Structural Insights : The target compound’s thiadiazole-pyrrolidine-pentanedione architecture is distinct from other derivatives, suggesting unique physicochemical properties (e.g., logP, solubility) that could influence bioavailability.
- Synthesis Challenges : The complexity of introducing both thiadiazole and pyrrolidine groups may require advanced techniques like those described in crystallography software (e.g., SHELXL for structural refinement) .
Biological Activity
1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article reviews its biological activity, focusing on its anticancer properties, herbicidal effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a pyrrolidine moiety, and a thiadiazole ring. The molecular formula and weight are essential for understanding its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.40 g/mol |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
A notable study demonstrated that certain thiadiazole derivatives exhibited IC values significantly lower than sorafenib, a well-known anticancer drug. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | HeLa | 0.37 |
| Sorafenib | HeLa | 7.91 |
Flow cytometry analysis revealed that these compounds induced apoptosis in HeLa cells and interrupted the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .
Herbicidal Activity
The compound has also been evaluated for herbicidal activity. Similar compounds in the thiadiazole class have demonstrated effectiveness against various weeds by inhibiting specific metabolic pathways crucial for plant growth. The mechanism often involves disrupting photosynthesis or interfering with hormonal balance within the plants.
In practical applications, derivatives of thiadiazole have been formulated into herbicides that show selective activity against target weeds while minimizing damage to crops. This selectivity is particularly important in agricultural settings where crop safety is paramount.
Other Pharmacological Activities
Beyond anticancer and herbicidal properties, compounds with similar structures have been investigated for additional pharmacological effects:
- Antiviral Activity : Some thiadiazole derivatives have shown promise as antiviral agents by inhibiting viral replication mechanisms.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
Case Studies
Several case studies highlight the efficacy of thiadiazole-containing compounds:
- Study on Anticancer Efficacy : A series of experiments were conducted where various substituted thiadiazoles were tested against different cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly impacted cytotoxicity and selectivity towards cancer cells.
- Herbicidal Evaluation : Field trials demonstrated that formulations including thiadiazole derivatives effectively controlled weed populations without adversely affecting crop yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
